Cas no 486460-20-2 (3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO[4,3-A]-PYRAZINE
- 1,2,4-Triazolo[4,3-a]pyrazine,3-(trifluoromethyl)-
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]-
- AK109235
- 3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
- 1,2,4-TRIAZOLO[4,3-A]PYRAZINE, 3-(TRIFLUOROMETHYL)-
- 3-Trifluoromethyl-1,2,4[triazolo][4,3-a]pyrazine
- HHRYGAGDPASJQP-UHFFFAOYSA-N
- RW3534
- FT-0696455
- 3-(trifluoromethyl)-[1,2,4]-triazolo[4,3-a]pyrazine
- C6H3F3N4
- AB49284
- SCHEMBL726730
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-alpha]pyrazine
- DS-4176
- AKOS005064146
- AC-8762
- MFCD09029664
- DTXSID60652226
- 1,2,4-Triazolo[4,3-a]pyrazine, 3-(trifluoromethyl)-; 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- CS-0171529
- 486460-20-2
- 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
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- MDL: MFCD09029664
- Inchi: 1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H
- InChI Key: HHRYGAGDPASJQP-UHFFFAOYSA-N
- SMILES: FC(C1=NN=C2C=NC=CN12)(F)F
Computed Properties
- Exact Mass: 188.03100
- Monoisotopic Mass: 188.03098060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- XLogP3: 1
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 43.08000
- LogP: 1.14310
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H320-H335
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:Sealed in dry,2-8°C
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 52449-0.25/G |
3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE |
486460-20-2 | 95% | 0.25g |
$81 | 2023-09-17 | |
| AstaTech | 52449-1/G |
3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE |
486460-20-2 | 95% | 1g |
$203 | 2023-09-17 | |
| AstaTech | 52449-5/G |
3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE |
486460-20-2 | 95% | 5g |
$610 | 2023-09-17 | |
| Alichem | A099000012-250mg |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
486460-20-2 | 98% | 250mg |
$269.86 | 2023-09-01 | |
| Alichem | A099000012-1g |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
486460-20-2 | 98% | 1g |
$479.17 | 2023-09-01 | |
| Alichem | A099000012-5g |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
486460-20-2 | 98% | 5g |
$1860.36 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T14100-250mg |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
486460-20-2 | 97% | 250mg |
¥1054.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T14100-100mg |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
486460-20-2 | 97% | 100mg |
¥524.0 | 2024-07-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD81024-100mg |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
486460-20-2 | 97% | 100mg |
¥535.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD81024-250mg |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
486460-20-2 | 97% | 250mg |
¥1076.0 | 2022-03-01 |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine Suppliers
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine Related Literature
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Eszter Tieger,Violetta Kiss,Gy?rgy Pokol,Zoltán Finta,Michal Du?ek,Jan Rohlí?ek,Eli?ka Sko?epová,Petr Brázda CrystEngComm 2016 18 3819
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Eszter Tieger,Violetta Kiss,Gy?rgy Pokol,Zoltán Finta CrystEngComm 2017 19 1912
Additional information on 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
Professional Introduction to Compound with CAS No. 486460-20-2 and Product Name: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
The compound identified by the CAS number 486460-20-2 and the product name 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of a trifluoromethyl group in its molecular structure contributes to its distinct reactivity and potential applications in various scientific domains.
Structurally, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is characterized by a fused tricyclic system consisting of a pyrazine ring connected to a triazolopyridazine core. This configuration imparts a high degree of electronic richness and versatility, making it an attractive scaffold for medicinal chemists. The trifluoromethyl substituent, in particular, is known for its ability to modulate metabolic stability and binding affinity in drug candidates, thereby enhancing their pharmacological efficacy.
In recent years, this compound has been the subject of extensive research due to its promising biological activities. Studies have demonstrated that derivatives of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine exhibit notable inhibitory effects on various enzymatic targets and cellular pathways. For instance, research published in leading scientific journals has highlighted its potential as an antiviral agent, particularly against RNA viruses. The trifluoromethyl group plays a crucial role in this context by enhancing the compound's ability to interact with viral proteases and polymerases, thereby inhibiting viral replication.
Moreover, the compound has shown promise in the development of anticancer therapies. Preclinical studies indicate that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival. The unique structural features of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine allow it to selectively target dysregulated pathways commonly found in tumors while minimizing toxicity to healthy cells. This selectivity is attributed to the compound's ability to engage with specific residues in protein targets, a property that can be further optimized through structural modifications.
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine presents both challenges and opportunities for synthetic chemists. The construction of the tricyclic core requires precise control over reaction conditions to ensure high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the process. These techniques not only improve efficiency but also allow for greater flexibility in modifying the molecular framework.
The role of computational chemistry in studying 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine cannot be overstated. Molecular modeling and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These computational approaches help predict binding affinities and optimize lead structures before experimental validation. Such interdisciplinary collaboration between experimentalists and theoreticians accelerates the discovery process significantly.
Recent advancements in drug delivery systems have also opened new avenues for utilizing 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine effectively. Nanotechnology-based delivery platforms have been explored to enhance bioavailability and targeted action. For example, liposomes and polymeric nanoparticles have been shown to protect the compound from degradation and deliver it preferentially to tumor sites or infected cells. Such innovations hold great potential for translating laboratory findings into clinical applications.
The environmental impact of synthesizing and using 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes that employ recyclable catalysts or biocatalysts are being explored as alternatives to traditional methods. These sustainable practices align with broader goals of reducing the ecological footprint of pharmaceutical manufacturing.
Future research directions for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine include exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that it may modulate neurotransmitter release or inhibit aberrant protein aggregation associated with these conditions. Additionally,investigations into its antimicrobial properties are underway,given the growing concern over antibiotic-resistant pathogens.
In conclusion,the compound identified by CAS no 486460-20-2,known as 3-(Trifluoromethyl)-[1,2,4]-tri azo lo-[4, 3-a ] - py ra z ine, represents a significant contribution to modern medicinal chemistry。 Its unique structural features, coupled with promising biological activities, make it a valuable candidate for further development。 As research continues, we can expect more innovative applications of this versatile molecule across various therapeutic areas。
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